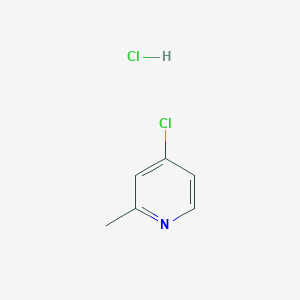

4-Chloro-2-methylpyridine hydrochloride

Description

Significance of Substituted Pyridine (B92270) Frameworks in Contemporary Chemical Research

The pyridine ring, a nitrogen-bearing heterocycle, is a foundational scaffold in chemical research and industry. nih.gov As an isostere of benzene, its derivatives are integral to the synthesis of a vast array of agrochemicals and pharmaceuticals. rsc.org The pyridine framework is a core component in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org This prevalence is due to the versatile reactivity of the pyridine ring and the ability of the nitrogen atom to influence the biological activity of the molecule. nih.gov

Substituted pyridines, which are pyridine molecules with one or more hydrogen atoms replaced by other functional groups, are particularly significant. wisdomlib.org These modifications can enhance properties such as basicity, volatility, and toxicity, making them suitable as catalysts in various synthesis reactions. wisdomlib.org In medicinal chemistry, pyridine-based structures are found in numerous FDA-approved drugs and are explored for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov Their importance is also noted in nature, with the pyridine scaffold appearing in vital natural products like certain alkaloids and vitamins. nih.govrsc.org The continuous development of novel pyridine-based molecular frameworks underscores their critical role in drug discovery and materials science. nih.govnih.gov

Academic Importance of 4-Chloro-2-methylpyridine (B118027) Hydrochloride in Synthetic Chemistry and Allied Fields

Within the broad class of pyridine derivatives, 4-Chloro-2-methylpyridine hydrochloride holds specific academic and industrial importance, primarily as a key chemical intermediate. pipzine-chem.compatsnap.com Its structure, featuring a chlorine atom at the 4-position and a methyl group at the 2-position, makes it a versatile building block in organic synthesis. pipzine-chem.com The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various reactions. cymitquimica.com

The principal application of this compound is in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. pipzine-chem.comcymitquimica.com For instance, it is identified as an important intermediate in the production of the cancer drug Sorafenib and the proton-pump inhibitor Pantoprazole. patsnap.compatsnap.com The reactivity of the chlorine atom is a key feature; it can be displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to build larger molecular structures with specific biological activities. pipzine-chem.comcymitquimica.com

Research in this area often focuses on developing efficient and high-purity synthesis methods for 4-Chloro-2-methylpyridine and its derivatives. Patented processes describe multi-step syntheses starting from materials like 2-methyl-4-nitropyridine-N-oxide, involving chlorination, oxidation, and esterification to yield related compounds. patsnap.comgoogle.com These synthetic routes are continuously optimized to improve yield, purity, and environmental safety, reflecting the compound's value in industrial production. patsnap.com Its utility also extends to materials science and the synthesis of specialized pesticides. pipzine-chem.com

Overview of Key Research Avenues and Foundational Challenges in Pyridine Chemistry

Despite the widespread use of pyridines, their synthesis and functionalization present ongoing challenges that drive contemporary research. One significant hurdle is the controlled introduction of substituents, especially electron-withdrawing groups, onto the pyridine ring. researchgate.net The development of novel and efficient synthetic methodologies remains a major focus for the scientific community to provide rapid and precise access to functionally substituted pyridines. researchgate.net

Key research avenues are aimed at overcoming these challenges. This includes the design of new catalysts to mediate pyridine synthesis and functionalization with high selectivity and yield. wisdomlib.org Electrocatalytic hydrogenation, for example, is being explored as an energy-efficient alternative to traditional thermal hydrogenation for producing piperidines from pyridines at ambient temperature and pressure. acs.org This approach highlights a move towards more sustainable chemical processes.

Another expanding research area is the incorporation of pyridine scaffolds into advanced materials. researchgate.net This includes the development of functional polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) where pyridine-based linkers are used to create highly ordered, porous structures for applications like gas storage and catalysis. wikipedia.org The inherent properties of the pyridine ring can be leveraged to tune the electronic and functional characteristics of these materials. rsc.org The synthesis of complex heterocyclic systems containing pyridine rings for potential applications in medicine and materials science continues to be an active and productive field of investigation. researchgate.net

Data Tables

Physicochemical Properties of 4-Chloro-2-methylpyridine

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆ClN | pipzine-chem.comnih.gov |

| Molecular Weight | 127.57 g/mol | pipzine-chem.comnih.gov |

| Appearance | Colorless to light yellow/orange liquid | pipzine-chem.comtcichemicals.com |

| Density | 1.156 g/cm³ (at 20 °C) | pipzine-chem.com |

| Boiling Point | 170 - 172 °C | pipzine-chem.com |

| Flash Point | 65 °C | pipzine-chem.com |

| Refractive Index | 1.528 (at 20 °C) | pipzine-chem.com |

| Solubility in Water | Slightly soluble | pipzine-chem.com |

| Solubility in Organic Solvents | Soluble in many organic solvents (e.g., ethanol (B145695), ether) | pipzine-chem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFCQVXTSKQUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376502 | |

| Record name | 4-chloro-2-methylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41753-34-8 | |

| Record name | 4-chloro-2-methylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformative Potentials

Nucleophilic Substitution Reactions Involving 4-Chloro-2-methylpyridine (B118027) Hydrochloride and its Analogues

Nucleophilic substitution is a cornerstone of the reactivity of 4-chloro-2-methylpyridine. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comvaia.comchegg.com

Reactivity of the Chloromethyl Group as an Alkylating Agent towards Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The specified compound, 4-chloro-2-methylpyridine hydrochloride, does not possess a chloromethyl group (-CH2Cl). Instead, it features a methyl group (-CH3) at the 2-position and a chloro group (-Cl) at the 4-position. Therefore, direct alkylation via a chloromethyl group is not an intrinsic reactivity of this molecule. The primary reactive sites for substitution are the chloro- and methyl-substituted positions on the pyridine ring itself.

Exploration of Nucleophilic Aromatic Substitution at the Pyridine Ring Chlorine Atom

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate determines the feasibility of the substitution. stackexchange.com Attack at the C4 position is favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comvaia.com

This reactivity allows for the displacement of the chloride ion by a range of nucleophiles:

Amines: Primary and secondary amines readily displace the 4-chloro substituent to form various 4-aminopyridine (B3432731) derivatives. vaia.comresearchgate.net For instance, the reaction with dimethylamine (B145610) yields 4-dimethylaminopyridine. vaia.com These reactions are fundamental in synthesizing derivatives with significant biological and commercial interest, such as the plant growth regulator Forchlorfenuron. chemicalbook.com

Alcohols: Alkoxides, such as methoxide (B1231860), can react with 4-chloropyridine (B1293800) to yield 4-alkoxypyridines. The reaction with methoxide ion, for example, proceeds via a stabilized anionic intermediate to form 4-methoxypyridine. vaia.com

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can displace the chloride to form 4-thioethers. masterorganicchemistry.com The SNAr reaction between heteroaryl halides and thiols generally proceeds smoothly, often under mild conditions with a base like potassium carbonate. nih.gov The reactivity of 4-chloropyridine with thiol nucleophiles can be significantly enhanced upon N-methylation to the corresponding pyridinium (B92312) salt, which increases its electrophilicity. nih.gov

The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-controlling addition of the nucleophile. nih.govnih.govrsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the 4-chloro position of 2-methylpyridine (B31789) serves as an effective handle for such transformations.

Suzuki-Miyaura Coupling Protocols for Pyridine Scaffolds

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used to form biaryl structures. libretexts.orgyoutube.com Simple 4-chloropyridines can react smoothly in palladium-catalyzed Suzuki couplings with arylboronic acids to produce 4-arylpyridines in moderate to good yields. thieme-connect.com The reaction is typically catalyzed by a Pd(0) species, often generated in situ, and requires a base. libretexts.orgyoutube.com

For less reactive chloro-pyridines, more sophisticated catalyst systems are often necessary. The use of specific phosphine (B1218219) ligands, such as PPh3 or sterically hindered biphenylphosphines, is often essential for achieving good yields in the coupling of halopyridines. acs.orgorganic-chemistry.org These ligands help to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | Moderate | thieme-connect.com |

| Arylboronic acids | Pd/C, PPh3 | - | - | Good | acs.org |

| 2-Methoxyphenylboronic acid | Pd(OAc)2, SPhos | K3PO4 | Toluene/H2O | 99% (on 3-amino-2-chloropyridine) | organic-chemistry.org |

| Arylboronic esters | Pd(OAc)2, IPr | K3PO4 | Dioxane | Moderate to Good (on 2,4-dichloropyridines) | nih.govnih.gov |

Sonogashira Coupling and Other Metal-Catalyzed Cross-Coupling Methodologies

Other metal-catalyzed reactions further expand the synthetic utility of 4-chloro-2-methylpyridine.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is exceptionally useful for synthesizing arylalkynes under mild conditions. wikipedia.org The reaction can be applied to various chloropyridines to introduce alkynyl groups, which are valuable precursors for more complex molecules. researchgate.netscilit.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl halides and amines. wikipedia.orgyoutube.comlibretexts.org It has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction can be performed with a range of aryl halides and amines, including primary and secondary amines, using various generations of phosphine ligands that improve reaction rates and yields. wikipedia.orglibretexts.org Soluble organic bases like DBU have been used to create homogeneous reaction conditions suitable for both batch and continuous flow synthesis. chemrxiv.org

Other Couplings: The reactivity of the 4-chloro position can also be harnessed in other cross-coupling reactions, such as Negishi (with organozinc reagents) and Kumada (with Grignard reagents) couplings, which allow for the introduction of various alkyl and heteroaryl groups. nih.gov

Oxidation and Reduction Pathways of the Pyridine Ring and Side Chains

The pyridine ring and its substituents can undergo various oxidation and reduction reactions.

Oxidation: The methyl group of 2-methylpyridine derivatives is reactive and can be oxidized to form pyridine-2-carboxylic acid (picolinic acid) using strong oxidizing agents like potassium permanganate (B83412). wikipedia.orgchemicalbook.com In some cases, vapor-phase oxidation over modified vanadium oxide catalysts can lead to intermediates like 2-methyl-5-acetylpyridine. ect-journal.kz The pyridine nitrogen can also be oxidized to an N-oxide, a transformation that can enhance the reactivity of the ring. researchgate.net For example, a common route to synthesize 4-amino-2-chloropyridine (B126387) starts with the N-oxidation of 2-chloropyridine, followed by nitration at the activated 4-position and subsequent reduction. chemicalbook.comnbinno.com

Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) derivative. chemicalbook.com Additionally, the chloro-substituent can be removed via reductive dehalogenation. This is often accomplished using catalytic hydrogenation with a palladium catalyst or with reducing agents like zinc dust. oregonstate.edu This dehalogenation is a key step in syntheses where the chloro group is used as a temporary directing or activating group before being removed.

Other Functional Group Transformations and Derivatization Strategies

The chemical versatility of this compound extends beyond its use in the synthesis of specific pharmaceutical agents. The presence of three distinct reactive sites—the chlorine atom at the C4 position, the methyl group at the C2 position, and the pyridine nitrogen—allows for a diverse array of functional group transformations and derivatization strategies. These reactions are pivotal for creating a broad spectrum of novel molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the C4 position of the pyridine ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyridine with an organoboron compound, typically a boronic acid or its ester. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst to the C-Cl bond. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base. organic-chemistry.orgnih.govorganic-chemistry.orgasianpubs.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to produce substituted alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orglucp.net The reactivity of the aryl halide in Sonogashira coupling follows the general trend of I > Br > Cl, making the use of 4-chloro-2-methylpyridine more challenging, often requiring more active catalyst systems or harsher reaction conditions. wikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a stoichiometric amount of base. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.org This transformation is particularly valuable for the synthesis of arylamines, which are prevalent in many biologically active compounds.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Chloro-Pyridines

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 81 | mdpi.com |

| Suzuki-Miyaura | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | nih.gov |

| Sonogashira | Aryl bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₂N | DMF | RT | Good | researchgate.net |

| Buchwald-Hartwig | Aryl halide | Amine | BrettPhos Pd G4/BrettPhos | K₃PO₄ | t-BuOH | 100 | Good | nrochemistry.com |

Reactions Involving the Methyl Group:

The methyl group at the C2 position of 4-chloro-2-methylpyridine exhibits notable reactivity due to the acidifying effect of the adjacent nitrogen atom in the pyridine ring.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄). chemspider.comacs.orggoogle.compatsnap.com This transformation provides access to 4-chloropyridine-2-carboxylic acid, a valuable intermediate for the synthesis of various other compounds, including amides and esters.

Condensation Reactions: The protons of the methyl group are sufficiently acidic to be removed by a base, generating a carbanion. This nucleophilic species can then participate in condensation reactions with electrophiles, such as aldehydes. For instance, 4-methylpyridine (B42270) can react with benzaldehyde (B42025) in the presence of a base to form the corresponding styrylpyridine derivative. vaia.comresearchgate.netresearchgate.net This reactivity is also expected for 2-methylpyridines. vaia.com

Interactive Data Table: Transformations of the Methyl Group

| Reaction Type | Reactant 1 | Reagent(s) | Solvent | Temperature (°C) | Product | Reference |

| Oxidation | 1,2,4-Trimethoxy-3-methyl-anthraquinone | KMnO₄ | Pyridine/H₂O | 85 | Corresponding carboxylic acid | chemspider.com |

| Condensation | 4-Methylpyridine | Benzaldehyde, Base | Not specified | Not specified | (E)-4-(2-Styryl)pyridine | vaia.com |

| Oxidation | 2-Methyl-4-nitropyridine-N-oxide | KMnO₄ | Water | Not specified | 4-Chloro-2-picolinate | patsnap.com |

Derivatization at the Pyridine Nitrogen:

The lone pair of electrons on the pyridine nitrogen atom allows for its participation in nucleophilic reactions, leading to the formation of N-substituted derivatives.

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. la-press.orgresearchgate.net This transformation modifies the electronic properties of the pyridine ring, potentially influencing its reactivity and biological activity.

N-Oxidation: Treatment of the pyridine with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, can lead to the formation of the corresponding N-oxide. patsnap.com The N-oxide functionality can then be used to direct further substitutions on the pyridine ring or can be removed via reduction.

Applications of 4 Chloro 2 Methylpyridine Hydrochloride in Advanced Organic Synthesis and Medicinal Chemistry Research

Versatile Building Block for the Construction of Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in drug discovery, due to their prevalence in biologically active natural products and synthetic drugs. patsnap.com 4-Chloro-2-methylpyridine (B118027) hydrochloride is a valuable heterocyclic building block, providing a scaffold for the synthesis of more elaborate molecules. patsnap.compeptide.com The chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. acs.org This reactivity, combined with the potential for modification of the 2-methyl group, makes it a key starting point for creating a diverse array of substituted pyridine derivatives and fused heterocyclic systems. These complex structures are integral to the development of new therapeutic agents and functional materials. acs.org

Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The utility of 4-Chloro-2-methylpyridine hydrochloride is prominently highlighted by its role as a key intermediate in the synthesis of several important APIs. Its structural framework is incorporated into drugs targeting a range of diseases, most notably in the fields of gastroenterology and oncology.

Precursor for Proton Pump Inhibitors (e.g., Revaprazan)

While some literature points to the use of substituted pyridines in various pharmaceuticals, the synthesis of the proton pump inhibitor Revaprazan proceeds via a pyrimidine-based intermediate. Specifically, the synthesis involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) with 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine. nih.govbachem.com This key pyrimidine (B1678525) intermediate is structurally distinct from this compound.

Intermediacy in the Synthesis of Sorafenib and Other Oncology Agents

This compound is a critical precursor in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. acs.orgbiosynth.com Sorafenib's structure contains a pyridine-2-carboxamide moiety linked to a phenoxy group. The synthesis of this core structure can begin with 4-Chloro-2-methylpyridine. acs.org A key synthetic step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, followed by esterification, to produce methyl 4-chloro-2-pyridinecarboxylate hydrochloride. acs.org This intermediate is then further elaborated to form the 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline fragment, a crucial component that is subsequently reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Sorafenib. biosynth.com The development of efficient, high-purity methods for producing methyl 4-chloro-2-pyridinecarboxylate hydrochloride from pyridine-based starting materials is a key focus of process chemistry for this important oncology agent. acs.org Furthermore, the core structure of Sorafenib has been used as a template to design and synthesize novel hybrid compounds with potential anti-cancer activity, underscoring the continued importance of this chemical scaffold in oncology research. chemrxiv.org

Reagent for Specific Chemical Transformations (e.g., Protection of Carboxyl Termini of Peptides)

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups, such as the carboxylic acid at the C-terminus. nih.gov While a variety of reagents and strategies exist for this purpose, the direct use of this compound for the protection of carboxyl termini is not a widely documented application in the surveyed literature. Standard peptide synthesis more commonly employs other protecting groups and activation strategies. nih.govnih.govacs.org For instance, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used in conjunction with additives such as 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate amide bond formation while minimizing side reactions. nih.gov However, this involves using a different substituted pyridine as a catalyst rather than as a protecting group for the carboxyl terminus.

Precursors and Intermediates in Agrochemical Research and Development

The application of this compound extends beyond pharmaceuticals into the field of agrochemicals. It is considered an indispensable intermediate in pesticide chemistry. acs.org Its unique chemical properties allow it to serve as a starting material for a variety of pesticides. Through chemical modification, it can be converted into products with high-efficiency killing or repelling effects against specific agricultural pests. acs.org The development of such targeted agrochemicals is crucial for increasing crop yields and ensuring food security. acs.org

Utilization as Ligands in Coordination Chemistry for Catalytic Applications

Pyridine and its derivatives are widely used as ligands in coordination chemistry, where they can bind to metal ions to form complexes with diverse catalytic and material properties. Substituted pyridines can be used to synthesize molybdenum-based precatalysts for applications like the asymmetric hydrogenation of arenes. While 4-Chloro-2-methylpyridine itself can act as a ligand, it more frequently serves as a building block for more complex, multi-dentate ligands. For example, 4′-Chloro-2,2′:6′,2′′-terpyridine, a tridentate ligand that forms coordination polymers with various metal ions, can be prepared from simpler pyridine precursors. The resulting metal complexes have applications in supramolecular chemistry and materials science. Additionally, Schiff bases derived from substituted pyridines can form metal complexes that exhibit significant biological activities, including antimicrobial and anticancer properties, demonstrating the value of these scaffolds in designing new metallodrugs.

Interactive Data Table: Key Synthetic Intermediates and Products

| Starting Material | Intermediate | Final Product/Application Area |

| 4-Chloro-2-methylpyridine | 4-Chloro-2-pyridinecarboxylic acid | Sorafenib (Oncology) |

| 4-Chloro-2-methylpyridine | Modified Pyridine Derivatives | Pesticides (Agrochemicals) |

| 4-Chloro-2-methylpyridine | Complex Pyridine-based Ligands | Metal Catalysts (Coordination Chemistry) |

Advanced Analytical and Spectroscopic Characterization Techniques in Academic Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 4-Chloro-2-methylpyridine (B118027) hydrochloride and performing quantitative analysis. The method separates the target compound from impurities, starting materials, and by-products, allowing for precise quantification.

Detailed Research Findings: In synthetic chemistry, HPLC is routinely used to monitor the progress of reactions that produce 4-Chloro-2-methylpyridine and its precursors. For instance, in the preparation of 4-chloro-2-methyl-pyridine-N-oxide, a direct precursor, HPLC analysis has been used to confirm product purity, with reported values reaching as high as 98.7% to 99.1%. patsnap.com For the analysis of the hydrochloride salt, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The polarity of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to achieve optimal separation. The acidic nature of the buffer is compatible with the hydrochloride salt form of the analyte. Detection is commonly performed using a UV detector, as the pyridine (B92270) ring possesses a strong chromophore.

A typical HPLC method for a related compound, 4-Amino-2-chloropyridine (B126387), utilizes a C18 column with a mobile phase of acetonitrile and a sulfuric acid buffer, with UV detection at 200 nm. sielc.com A similar setup would be effective for 4-Chloro-2-methylpyridine hydrochloride. The retention time of the compound under specific conditions is a key identifier, while the area under the peak is proportional to its concentration, forming the basis for quantitative analysis and purity determination.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Value/Description |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~225 nm and ~270 nm |

| Injection Volume | 5-10 µL |

| Column Temperature | 30-40 °C |

Gas Chromatography (GC) for Reaction Monitoring, Component Separation, and Quantitative Analysis

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. For the analysis of this compound, the compound is typically analyzed as its more volatile free base, 4-Chloro-2-methylpyridine (also known as 4-chloro-2-picoline). This is achieved either by direct injection if the GC inlet temperature is high enough to cause in-situ decomposition of the salt, or more commonly, by neutralizing the sample before injection.

Detailed Research Findings: GC is highly effective for monitoring the disappearance of starting materials and the appearance of 4-Chloro-2-methylpyridine during its synthesis. Commercial suppliers of 4-Chloro-2-methylpyridine often use GC-FID to establish purity, with typical specifications being greater than 98.0%. tcichemicals.com The technique provides excellent separation of isomers and other closely related volatile impurities.

Methodologies for analyzing related chlorinated hydrocarbons and picoline derivatives are well-established. researchgate.netepa.gov These methods typically use a capillary column with a non-polar or mid-polarity stationary phase, such as a DB-5 (5% phenyl-polysiloxane) or DB-1701. A programmed temperature ramp is used to elute components with different boiling points. Quantitative analysis is performed by creating a calibration curve using standards of known concentration.

Interactive Data Table: Typical GC Conditions for 4-Chloro-2-methylpyridine Analysis

| Parameter | Value/Description |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 80 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280 °C (FID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the this compound molecule.

Detailed Research Findings: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For this compound, three distinct signals are expected for the aromatic protons and one signal for the methyl group protons. The formation of the hydrochloride salt, where the pyridine nitrogen is protonated, causes a general downfield shift (to higher ppm values) for all ring protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen. pw.edu.pl

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would show five signals for the pyridine ring carbons and one for the methyl carbon. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms (C4 and C2/C6 respectively) are shifted significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on data for related picoline hydrochlorides and free base)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.4 | d | H-6 |

| ~7.8 | d | H-3 | |

| ~7.7 | dd | H-5 | |

| ~2.8 | s | -CH₃ | |

| ~14-15 | br s | N-H⁺ | |

| ¹³C | ~162 | s | C-2 |

| ~152 | s | C-4 | |

| ~150 | s | C-6 | |

| ~128 | s | C-3 | |

| ~125 | s | C-5 | |

| ~22 | s | -CH₃ |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When analyzing this compound, the analysis is typically performed on the volatile free base.

Detailed Research Findings: In Electron Ionization (EI) mode, the molecular ion peak (M⁺˙) for 4-Chloro-2-methylpyridine (C₆H₆ClN) would be observed at m/z 127. nih.gov A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2, corresponding to the natural abundance of the ³⁷Cl isotope. The relative intensity of the M⁺˙ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1, which is a definitive indicator of the presence of one chlorine atom. miamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for picolines include the loss of a hydrogen radical (M-1) or the loss of acetonitrile (H₃C-C≡N) via ring rearrangement. The principal fragmentation for chloro-aromatic compounds is often the loss of the halogen atom. miamioh.edu

Interactive Data Table: Expected Mass Spectrometry Data (EI-MS) for 4-Chloro-2-methylpyridine

| m/z | Relative Intensity | Identity |

| 129 | ~33% of M⁺˙ | [M+2]⁺˙ (Isotope peak with ³⁷Cl) |

| 127 | 100% (Base Peak) | [M]⁺˙ (Molecular Ion with ³⁵Cl) |

| 92 | Moderate | [M - Cl]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Detailed Research Findings: The IR spectrum of this compound would display several characteristic absorption bands. The presence of the aromatic pyridine ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl stretch would appear as a strong band in the fingerprint region, typically between 800-600 cm⁻¹. A key feature for the hydrochloride salt is a very broad absorption band, often centered around 2500-2400 cm⁻¹, which is characteristic of the N-H⁺ stretching of a pyridinium (B92312) ion. The C-H stretching and bending modes of the methyl group would be observed around 2950 cm⁻¹ and 1450 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong and sharp in the Raman spectrum, making it a useful confirmation tool.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| >3000 | C-H Stretch | Aromatic Ring |

| ~2950 | C-H Stretch | Methyl Group (-CH₃) |

| ~2400-2500 | N-H⁺ Stretch (broad) | Pyridinium ion |

| ~1610, ~1560 | C=C / C=N Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Methyl Group (-CH₃) |

| ~1220 | C-H In-plane Bend | Aromatic Ring |

| ~800-600 | C-Cl Stretch | Chloro-substituent |

X-ray Crystallography for Precise Determination of Solid-State Molecular Structure and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Detailed Research Findings: A successful single-crystal X-ray diffraction experiment on this compound would yield a complete structural model. This would confirm the planarity of the pyridine ring and the positions of the methyl and chloro substituents. Furthermore, it would reveal the nature of the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the pyridinium proton (N-H⁺) and the chloride counter-ion (Cl⁻), as well as other potential non-covalent interactions like π-stacking.

Based on extensive searches of publicly available crystallographic databases, a definitive single-crystal X-ray structure for this compound has not been reported as of this writing. While the structures of many related pyridine derivatives are known, the specific crystallographic data for this compound remains an area for future research.

Interactive Data Table: Hypothetical Crystallographic Data (No public data available; this table indicates the parameters that would be determined.)

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-Cl, C-N) |

| Bond Angles | Precise angles between all bonded atoms (e.g., C-C-N) |

| Intermolecular Interactions | Details of hydrogen bonding and other packing forces |

Computational and Theoretical Studies in Pyridine Chemistry and Drug Design

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework for understanding the electronic structure and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in characterizing pyridine (B92270) derivatives.

A study on the related compound, 4-chloromethyl pyridine hydrochloride, utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate its structural and electronic properties. ijcrt.org Such calculations allow for the optimization of the molecular geometry, predicting bond lengths and angles that can be compared with experimental data from techniques like X-ray diffraction. ijcrt.org For 4-Chloro-2-methylpyridine (B118027) hydrochloride, these calculations would reveal the influence of the chloro and methyl substituents on the geometry of the pyridine ring.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. ijcrt.org A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in pyridine derivatives, the nitrogen atom often influences the electronic landscape, affecting substitution patterns. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other chemical species, highlighting regions of positive potential (electrophilic) and negative potential (nucleophilic). ijcrt.org This information is crucial for understanding intermolecular interactions, which are fundamental to both chemical reactions and biological recognition.

Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule. ijcrt.org For 4-Chloro-2-methylpyridine hydrochloride, NBO analysis would quantify the interactions between the lone pair of the nitrogen atom, the pi-system of the pyridine ring, and the sigma bonds of the substituents, providing a detailed picture of its electronic stabilization and reactivity.

Table 1: Representative Data from Quantum Chemical Calculations on a Pyridine Derivative

| Calculated Property | Method | Basis Set | Significance |

| Optimized Bond Lengths/Angles | DFT (B3LYP) | 6-311++G(d,p) | Provides the most stable 3D structure of the molecule. ijcrt.org |

| HOMO-LUMO Energy Gap | DFT (B3LYP) | 6-311++G(d,p) | Indicates chemical reactivity and kinetic stability. ijcrt.org |

| Molecular Electrostatic Potential | DFT (B3LYP) | 6-311++G(d,p) | Maps electron-rich and electron-poor regions, predicting sites of interaction. ijcrt.org |

| Natural Charges | NBO Analysis | 6-311++G(d,p) | Describes the charge distribution on individual atoms. ijcrt.org |

This table is illustrative and based on typical outputs from DFT calculations as described in the literature for similar compounds. ijcrt.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. bio-hpc.eu By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization in drug discovery. researchgate.net

The process begins with a dataset of molecules with known biological activities, such as the half-maximal inhibitory concentration (IC50). For each molecule, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For a series of analogs of this compound, these descriptors would quantify various aspects of their physicochemical properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a model that relates the descriptors to the observed activity. researchgate.netchemrevlett.com A robust QSAR model not only has good statistical performance (e.g., high R-squared value) but also has predictive power, which is typically assessed through cross-validation and the use of an external test set. researchgate.netchemrevlett.com

For instance, a QSAR study on a series of pyridine derivatives might reveal that lipophilicity (as described by clogP) and the presence of a hydrogen bond donor at a specific position are key contributors to their antibacterial activity. nih.gov Such insights are invaluable for designing new derivatives of this compound with potentially improved efficacy. The model can suggest which modifications to the parent structure—such as altering substituents on the pyridine ring—are most likely to enhance the desired biological effect.

Different QSAR approaches exist, from 2D-QSAR to more complex methods like 3D-QSAR (e.g., Comparative Molecular Field Analysis, CoMFA) and 4D-QSAR, which considers the conformational flexibility of the ligands. nih.govnih.gov These advanced methods can provide detailed 3D maps that visualize the regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity.

Table 2: Key Steps and Components in a QSAR Study

| Step | Description | Example for Pyridine Derivatives |

| Data Set Compilation | Gathering a series of compounds with measured biological activity against a specific target. | A set of this compound analogs with their measured IC50 values against a particular enzyme. |

| Descriptor Calculation | Computing a wide range of molecular descriptors (physicochemical, topological, etc.) for each compound. | Calculating logP, molecular weight, polar surface area, and various electronic and steric descriptors. researchgate.net |

| Model Building | Using statistical methods (e.g., MLR, PLS) to create a mathematical equation linking descriptors to activity. | Developing a regression model to predict the anticancer activity of imidazo[4,5-b]pyridine derivatives. researchgate.net |

| Model Validation | Assessing the statistical significance and predictive ability of the model using techniques like cross-validation. | Evaluating the model's performance on a subset of compounds that were not used in the model-building process. chemrevlett.com |

| Interpretation & Prediction | Analyzing the model to understand the key structural features for activity and predicting the activity of new compounds. | Using the model to design a novel pyridine derivative with optimized properties for enhanced biological activity. chemrevlett.com |

Molecular Docking and Dynamics Simulations for Investigating Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. nih.govnih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on a function that estimates the free energy of binding. This allows researchers to visualize how the ligand fits into the binding pocket and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com For an analog of this compound, docking could reveal how the pyridine nitrogen, the chloro group, and the methyl group interact with specific amino acid residues in a target's active site. unar.ac.id

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. nih.gov Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to simulate their movements over time. mdpi.com This allows researchers to observe the conformational changes in both the ligand and the protein upon binding, assess the stability of the binding pose, and calculate binding free energies with greater accuracy. nih.gov MD simulations can reveal, for example, whether water molecules play a crucial role in mediating the interaction or how the flexibility of the protein accommodates the ligand. rutgers.edu

Together, these techniques are instrumental in structure-based drug design. They can be used to:

Screen virtual libraries of compounds to identify potential hits.

Explain the structure-activity relationships observed in a series of compounds.

Guide the optimization of a lead compound by suggesting modifications that could improve its binding affinity or selectivity. nih.gov

Propose potential resistance mutations by identifying residues critical for binding.

For example, a docking study of a novel 2-chloro-pyridine derivative into the active site of telomerase helped to determine its probable binding model and rationalize its inhibitory activity. nih.gov Similarly, MD simulations could be applied to a complex of a this compound analog and its target protein to evaluate the stability of the predicted binding mode over time. chemrevlett.com

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.commdpi.com

Transition State Theory (TST) forms the basis for the computational study of reaction rates. wikipedia.org A transition state is a high-energy, transient configuration of atoms that represents the energy barrier that must be overcome for a reaction to occur. libretexts.org By locating the transition state structure on the potential energy surface using quantum chemical methods (like DFT), chemists can calculate the activation energy of the reaction, which is a key determinant of the reaction rate. libretexts.org

For the synthesis of this compound, computational methods can be used to explore different synthetic routes. For instance, the formation of the pyridine ring can occur through various pathways, such as transition metal-catalyzed [2+2+2] cycloaddition reactions. nih.govresearchgate.net Computational studies can elucidate the step-by-step mechanism of these complex catalytic cycles, identifying the active catalytic species and the rate-determining step. researchgate.net

Similarly, the reactivity of this compound in, for example, nucleophilic substitution reactions can be investigated. DFT calculations can model the attack of a nucleophile on the pyridine ring, comparing the energy barriers for substitution at different positions. nih.gov These calculations can help explain the regioselectivity of such reactions and predict how changes in the nucleophile or reaction conditions will affect the outcome. nih.gov The study of nucleophilic substitution at a sp2 hybridized carbon, relevant to the chloro-substituted pyridine, can be assessed, revealing details about the nature of the transition state's orbitals. nih.gov

Table 3: Computational Investigation of a Reaction Mechanism

| Computational Task | Method | Information Gained |

| Geometry Optimization | DFT | Structures of reactants, intermediates, transition states, and products. nih.gov |

| Frequency Calculation | DFT | Confirms stationary points as minima (reactants, products) or first-order saddle points (transition states) and provides zero-point vibrational energies. |

| Transition State Search | DFT (e.g., QST2/3, Berny) | Locates the highest energy point along the minimum energy path, defining the activation barrier. libretexts.org |

| Intrinsic Reaction Coordinate (IRC) | DFT | Traces the reaction path from the transition state down to the connected reactants and products, confirming the reaction pathway. |

| Solvation Modeling | PCM/SMD | Accounts for the effect of the solvent on the energies and geometries of all species. |

Application of Chemoinformatics and Machine Learning in Pyridine Research

Chemoinformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. researchgate.net In conjunction with machine learning, it has become a transformative force in chemical research and drug discovery. ulster.ac.uk

Chemoinformatics tools are essential for managing the vast and growing amount of chemical information. researchgate.net For pyridine research, this includes:

Chemical Databases: Storing and searching for pyridine derivatives based on their structure, substructure, or properties.

Library Design: Creating virtual libraries of pyridine analogs for high-throughput screening or QSAR studies.

Property Prediction: Using established models to quickly estimate physicochemical properties like solubility, logP, and toxicity for novel pyridine compounds.

Machine Learning (ML) , a subset of artificial intelligence, enables computers to learn from data and make predictions without being explicitly programmed. research.google In the context of pyridine chemistry, ML models are increasingly used for:

Predicting Chemical Properties: Deep learning models can be trained on large datasets of molecules to predict a wide range of quantum mechanical properties, often much faster than traditional DFT calculations. research.googlearxiv.org This can accelerate the screening of large numbers of pyridine derivatives.

QSAR and QSPR: As mentioned in section 7.2, ML algorithms (e.g., random forests, support vector machines, neural networks) are often used to build more sophisticated and predictive QSAR and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net

Reaction Prediction: ML models are being developed to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes for target molecules like this compound.

For instance, a deep learning model can be trained on molecular structures, represented as graphs, to predict biological activity or other properties. ulster.ac.uk Message Passing Neural Networks (MPNNs), a type of graph neural network, have shown significant improvements in predicting quantum chemical properties for molecules. research.googlearxiv.org The application of these advanced computational methods allows researchers to navigate the vast chemical space of possible pyridine derivatives more efficiently, prioritizing the synthesis and testing of compounds with the highest probability of success. frontiersin.org

Industrial and Scalability Research Considerations for the Production of 4 Chloro 2 Methylpyridine Hydrochloride

Development of Scalable and Efficient Synthetic Routes for Large-Scale Production

The industrial synthesis of 4-Chloro-2-methylpyridine (B118027) hydrochloride has been approached through various synthetic routes, each with its own set of advantages and challenges in terms of scalability, yield, and purity. A common strategy involves the multi-step synthesis starting from readily available precursors.

Another scalable approach starts from pyridine-2-formic acid, which is reacted with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride. This is then esterified with an alcohol to produce a 4-chloropyridine-2-carboxylate hydrochloride, a precursor to the target molecule. google.com Variations in this route aim to improve yield and purity while minimizing costs and environmental impact. For instance, a method for preparing 4-chlorin-N-methylpyridine-2-formamide, an intermediate for the drug sorafenib, boasts a high yield of 98% and purity of 98% in the final amidation step. google.com

The direct chlorination of pyridine (B92270) or its derivatives is another avenue for large-scale production. A method for synthesizing 4-chloropyridine (B1293800) involves the reaction of pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with a chlorinating agent like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride in a one-pot synthesis. google.compatsnap.com This approach is lauded for its simplicity, mild reaction conditions, and the potential to solve common industrial problems like reactor plugging due to pyridine coking. google.compatsnap.com

The table below summarizes key parameters from various patented synthetic routes, highlighting the trade-offs between yield, purity, and reaction conditions.

| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| 2-methyl-4-nitropyridine-N-oxide | HCl, PCl₃, KMnO₄, SOCl₂, Methanol | 36.8% (overall) | 99.8% | rasayanjournal.co.inpatsnap.com |

| Pyridine-2-formic acid | Thionyl chloride, Methanol | 87% (two steps) | Not specified | google.com |

| Pyridine | Thionyl chloride | ~70.2% | 95.6% | patsnap.com |

| Pyridine | Phosphorus oxychloride | ~61.3% | 92.7% | patsnap.com |

Implementation of Continuous-Flow Reactor Technologies for Enhanced Safety and Yield

The transition from traditional batch processing to continuous-flow manufacturing represents a significant leap forward in the production of specialty chemicals like 4-Chloro-2-methylpyridine hydrochloride. Continuous-flow reactors offer numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. azolifesciences.com

For the synthesis of halogenated pyridines, which often involves hazardous reagents and exothermic reactions, continuous-flow technology is particularly beneficial. nih.gov The small reactor volumes and high surface-area-to-volume ratios inherent in microreactors or flow systems allow for rapid heat dissipation, mitigating the risk of thermal runaways. contractpharma.com This is crucial for chlorination reactions, which can be highly exothermic.

While specific studies on the continuous-flow synthesis of this compound are not widely published, the principles have been successfully applied to the synthesis of other pharmaceutical intermediates and related heterocyclic compounds. mdpi.comrsc.org For instance, continuous-flow processes have been developed for the synthesis of various active pharmaceutical ingredients (APIs), demonstrating the technology's capability to handle multi-step reactions with integrated purification, leading to improved efficiency and reduced waste. mdpi.com The application of this technology to produce this compound could involve pumping the reactants through heated and pressurized tubes or channels, potentially with a packed-bed catalyst, to achieve a continuous output of the desired product. This would not only enhance safety but also allow for easier scalability by extending the operation time or by numbering-up the reactor systems. ajinomoto.com

Process Intensification and Economic Viability Studies for Industrial Applications

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. For the production of this compound, process intensification strategies are key to improving economic viability. This can involve combining reaction and separation steps, using novel reactor designs, or employing alternative energy sources to drive reactions. rasayanjournal.co.in

The economic feasibility of producing this compound is influenced by several factors, including the cost of raw materials, energy consumption, process efficiency, and market demand for downstream products like pharmaceuticals and agrochemicals. The global market for chloropyridines is growing, driven by the increasing demand in these sectors. technavio.com

Techno-economic analyses of pyridine and chloropyridine production highlight the importance of efficient synthetic routes and the impact of raw material price volatility. openpr.comvaluates.com For instance, the cost of producing pyridine derivatives is closely tied to the price of feedstocks like ammonia (B1221849) and formaldehyde. biosynce.com Therefore, synthetic routes that utilize cheaper and more readily available starting materials are economically advantageous.

The market for chloropyridines is projected to see continued growth, which underscores the need for cost-effective and scalable production methods. technavio.com The development of processes that are not only high-yielding but also minimize waste and energy consumption will be crucial for companies to remain competitive.

| Market Indicator | Value/Trend | Region | Reference |

| Global 2-Chloropyridine Market Size (2023) | USD 11 million | Global | valuates.com |

| Projected Global 2-Chloropyridine Market Size (2030) | USD 17 million | Global | valuates.com |

| 2-Chloropyridine Market CAGR (2024-2030) | 6.2% | Global | valuates.com |

| Dominant Application for Chloropyridines | Agrochemicals | Global | htfmarketintelligence.com |

Adherence to Green Chemistry Principles in Process Design and Optimization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The application of these principles is becoming increasingly important in the industrial synthesis of compounds like this compound, driven by both regulatory pressures and a growing commitment to sustainability. nih.govresearchgate.net

Key green chemistry considerations in the production of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are additive rather than subtractive and minimizing the use of protecting groups.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, or designing solvent-free processes. Some synthetic methods for pyridine derivatives have explored the use of more environmentally benign solvents or even solvent-free conditions. rasayanjournal.co.inresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysis and process intensification technologies like microwave-assisted synthesis can contribute to lower energy requirements. rasayanjournal.co.in

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. Catalytic processes are being developed for various steps in pyridine synthesis. biosynce.com

Waste Prevention: Designing processes that minimize the generation of waste products. This is a primary goal of both process intensification and continuous-flow chemistry.

Safety and Environmental Stewardship in Chemical Research

Best Practices for Laboratory Handling and Storage of Halogenated Pyridines

Proper handling and storage are the first steps in a safe research workflow. Halogenated pyridines must be managed with care to prevent accidental exposure and maintain chemical integrity.

Handling:

All work with 4-Chloro-2-methylpyridine (B118027) hydrochloride and other volatile or dusty solid pyridines should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure. postapplescientific.comwsu.edu

Avoid direct contact with the skin, eyes, and clothing. fishersci.com

Do not eat, drink, or smoke in areas where these chemicals are handled. fishersci.comcymitquimica.com

After handling, wash hands and any exposed skin thoroughly with soap and water. fishersci.comfishersci.com

Use tools and equipment that are compatible with the chemical to avoid degradation or reaction.

Storage:

Store 4-Chloro-2-methylpyridine hydrochloride in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. wsu.edupipzine-chem.compostapplescientific.com

Containers must be kept tightly sealed to prevent the absorption of moisture and the escape of vapors. postapplescientific.comfishersci.comnottingham.ac.uk

Store these compounds separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions. wsu.edufishersci.compipzine-chem.com Oxidizing agents, in particular, should never be stored with flammable solvents or reducing agents as this can create a fire or explosion hazard. nottingham.ac.uk

Large, breakable containers should be stored below shoulder height to minimize the risk of being dropped and broken. nottingham.ac.ukgre.ac.uk

Storage areas should be clearly labeled, and an inventory of all chemicals should be maintained.

Interactive Table: Storage Conditions for Halogenated Pyridines

| Parameter | Recommendation | Rationale |

|---|---|---|

| Location | Cool, dry, well-ventilated area pipzine-chem.compostapplescientific.com | Prevents degradation from heat and moisture, disperses any potential vapors. |

| Containers | Tightly closed, properly sealed postapplescientific.comfishersci.com | Avoids contamination, moisture absorption, and release of fumes. |

| Segregation | Separate from incompatible materials (e.g., strong acids, bases, oxidizers) wsu.edufishersci.com | Prevents hazardous chemical reactions, fires, or explosions. |

| Labeling | Clearly identify contents and hazards postapplescientific.compostapplescientific.com | Ensures proper identification and awareness of risks for all lab personnel. |

Essential Personal Protective Equipment (PPE) and Engineering Controls (e.g., Fume Hoods) in Research Settings

A combination of engineering controls and personal protective equipment (PPE) forms the primary barrier against chemical exposure.

Engineering Controls: The principal engineering control for handling halogenated pyridines is the chemical fume hood. postapplescientific.com A fume hood provides ventilation that captures and removes vapors, dusts, and mists, protecting the user from inhalation. postapplescientific.com It is crucial that fume hoods are certified annually and used correctly, keeping the sash at the appropriate height and minimizing clutter inside, which can disrupt airflow. gre.ac.uk Eyewash stations and safety showers are also essential engineering controls that must be located nearby and be readily accessible in case of accidental exposure. wsu.edufishersci.com

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling hazardous chemicals. princeton.edu The selection of PPE depends on a thorough hazard assessment for the specific task.

Interactive Table: Recommended PPE for Handling Halogenated Pyridines

| Body Part | Protective Equipment | Standard/Specification | Purpose |

|---|---|---|---|

| Eyes/Face | Safety goggles or glasses with side shields ncsu.edu | Conforming to EN166 (EU) or ANSI Z87.1 (US) fishersci.comncsu.edu | Protects against chemical splashes and airborne particles. |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) postapplescientific.comncsu.edu | Conforming to EN 374 echemi.com | Prevents skin contact. Nitrile gloves are common for incidental contact, but compatibility should always be checked. wsu.edupostapplescientific.comncsu.edu |

| Body | Laboratory coat postapplescientific.com | Fire-retardant coats recommended when working with flammable materials. labmanager.com | Protects skin and personal clothing from spills and splashes. |

| Respiratory | Respirator (if needed) | NIOSH/MSHA or EN 149 approved fishersci.comfishersci.com | Required if engineering controls are insufficient or during a large spill, to prevent inhalation of high concentrations of vapors or dust. fishersci.comechemi.com |

Protocols for Chemical Spill Management and Emergency Response in the Laboratory

Preparedness is key to effectively managing chemical spills. Laboratories must have a clear emergency plan and spill kits readily available. postapplescientific.comwisc.edu Spill response procedures vary significantly depending on the size and nature of the spill.

Minor Spill Response: A minor spill is typically a small volume that laboratory personnel can clean up safely without putting themselves or others at risk. ucsc.edu

Alert personnel in the immediate area. ucsc.eduuwa.edu.au

Wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves. ucsc.eduuwa.edu.au

Contain the spill by creating a dike around it with an absorbent material like vermiculite, cat litter, or sand, working from the outside in. wisc.eduacs.org

Absorb the spilled material. For acidic or basic compounds, neutralization with a suitable agent (like sodium bicarbonate for acids) can simplify cleanup. wisc.eduacs.org

Collect the absorbed residue using spark-proof tools, place it into a suitable, sealable container, and label it as hazardous waste. ucsc.eduechemi.com

Clean the spill area with soap and water or an appropriate decontaminating agent. ucsc.eduacs.org

Report the incident to the laboratory supervisor. cmu.edu

Major Spill Response: A major spill is one that is highly hazardous, involves a large volume, or is beyond the capacity of the lab's personnel to handle safely. drexel.edu

Evacuate the laboratory immediately, alerting others as you leave. ucsc.edudrexel.edu

If the material is flammable, turn off all ignition sources if it is safe to do so. ucsc.eduuwa.edu.au

Close the doors to the affected area to contain the vapors. ucsc.edu

Call the institution's emergency response number or 911. ucsc.edu

Have a person knowledgeable about the incident available to assist emergency personnel. ucsc.eduuwa.edu.au

Interactive Table: Emergency Spill Response Summary

| Spill Type | Key Actions | Personnel Involved |

|---|---|---|

| Minor Spill | Alert, Confine, Absorb, Collect, Clean, Report ucsc.eduuwa.edu.au | Trained laboratory personnel |

| Major Spill | Evacuate, Alert, Isolate, Call for Help ucsc.edudrexel.edu | Emergency Responders (e.g., EHS, Fire Department) |

Responsible Disposal of Chemical Waste and Environmental Impact Minimization in Research

The final stage of the chemical lifecycle in the laboratory is its disposal. Improper disposal can have serious environmental consequences.

Waste Disposal:

All waste containing this compound must be treated as hazardous waste. fishersci.com

Collect waste in compatible, properly sealed, and clearly labeled containers. wsu.edupfw.edu The label should specify the contents to ensure proper handling by waste management personnel. wsu.edu

It is critical to segregate different types of waste. Halogenated organic waste must be kept in separate containers from non-halogenated waste. nottingham.ac.ukpfw.edu Mixing incompatible waste streams can lead to dangerous reactions. pfw.edu

Never pour chemical waste down the drain or dispose of it with regular trash. postapplescientific.com This can damage plumbing, harm aquatic life, and contaminate groundwater. researchgate.netservice.gov.uk

Follow all institutional, local, and national regulations for hazardous waste disposal. fishersci.compfw.edu

Environmental Impact Minimization: Beyond proper disposal, researchers can adopt "green chemistry" principles to reduce their environmental footprint.

Waste Prevention: Plan experiments to use the minimum amount of material necessary.

Atom Economy: Design syntheses so that the maximum proportion of the starting materials is incorporated into the final product.

Use of Safer Solvents: Where possible, substitute hazardous solvents with greener alternatives. acs.org

Biodegradable Products: Research into pyridine-containing polymers has explored the development of biodegradable materials, which could reduce the long-term environmental impact associated with plastic waste. biosynce.com

Catalysis: The use of efficient metal-pyridine complex catalysts can reduce the amount of catalyst needed, increase reaction selectivity, and minimize the formation of by-products and waste. biosynce.com

By adhering to these safety and environmental stewardship practices, researchers can work safely with compounds like this compound while protecting themselves, their colleagues, and the environment.

Future Research Directions and Unexplored Avenues for 4 Chloro 2 Methylpyridine Hydrochloride

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing greener and more efficient methods for synthesizing 4-Chloro-2-methylpyridine (B118027) hydrochloride. Current industrial preparations can involve harsh conditions or generate significant waste. patsnap.com The exploration of sustainable chemistry principles offers a significant opportunity for innovation.

Key research avenues include:

Green Catalysts and Solvents: Investigating the use of environmentally benign catalysts, such as activated fly ash or zeolites, could lead to more eco-friendly processes. bhu.ac.inresearchgate.net The replacement of hazardous solvents with greener alternatives like ethanol (B145695) or even solvent-free conditions is a critical goal. nih.govresearchgate.net

Microwave-Assisted and Ultrasonic Synthesis: Techniques like microwave-assisted synthesis have been shown to reduce reaction times from hours to minutes and increase yields for other pyridine (B92270) derivatives, offering a promising path for the synthesis of 4-Chloro-2-methylpyridine hydrochloride. nih.govnih.gov

Renewable Feedstocks: A long-term goal is to move away from petroleum-derived starting materials. Research into synthesizing pyridine bases from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), could revolutionize the production of pyridine compounds. researchgate.net

One-Pot, Multicomponent Reactions: Designing one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, can significantly improve efficiency, reduce waste, and lower costs. researchgate.net Applying this strategy to the synthesis of this compound is a compelling future direction.

A patent for a related compound, 4-chloro-3-methoxy-2-methyl-pyridine, highlights a process that reduces acidic wastewater by treating excess phosphorus oxychloride with DMF, improving yield and environmental friendliness. scispace.com Similar novel approaches for this compound could be developed.

Exploration of New Applications in Advanced Materials Science

The unique electronic properties of the pyridine ring, modified by the chloro and methyl groups, suggest that this compound could be a valuable component in advanced materials. pipzine-chem.com Its role as a precursor or modifying agent is an area ripe for exploration.

Future research could focus on:

Functional Polymers: Incorporating the 4-chloro-2-methylpyridine moiety into polymer backbones could create materials with novel thermal, optical, or conductive properties.

Organic Electronics: The electron-withdrawing nature of the chlorine atom affects the electron cloud density of the pyridine ring, a property that could be harnessed in the design of organic semiconductors or components for organic light-emitting diodes (OLEDs). pipzine-chem.com

Nanomaterials: The compound could serve as a ligand to stabilize nanoparticles or as a building block in the self-assembly of complex nanostructures. Research into the use of AI to predict material degradation could be highly relevant in this context. ananikovlab.ru

Perovskite Formulations: While not directly studied, the search for novel solvents and additives in perovskite synthesis is intense. Language models are being used to screen for safer solvents, and pyridine itself has been evaluated. acs.org Derivatives like 4-chloro-2-methylpyridine could be investigated for their potential to influence crystal growth and stability in these next-generation solar cell materials.

In-depth Mechanistic Studies of Biological Interactions and Target Specificity

While many pyridine derivatives exhibit biological activity, the specific interactions of this compound are largely uncharacterized. bohrium.comnih.gov Future research should aim to elucidate its mechanism of action on a molecular level.

Key areas for investigation include:

Enzyme Inhibition Screening: A robust methodological platform involving techniques like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) could be used to screen this compound against panels of enzymes, such as those involved in hydrogen sulfide (B99878) biosynthesis (CBS, CSE, MST). nih.gov

Antimicrobial and Antiparasitic Targets: Given that pyridine derivatives have shown promise as anti-malarial agents and inhibitors of the essential mycobacterial protein MmpL3, investigating this compound's efficacy against pathogens like Plasmodium falciparum or M. tuberculosis is a logical step. bohrium.comnih.gov Mechanistic studies could reveal if it binds to known targets like dihydrofolate reductase. nih.gov

Receptor Binding Assays: Exploring the interaction of this compound with key receptors in the central nervous system, such as GABA-A receptors, could uncover novel neurological activities. acs.org

Structural Biology: Obtaining crystal structures of this compound bound to a biological target would provide invaluable insight into its binding mode and the specific molecular interactions that drive its activity, paving the way for rational drug design. nih.gov

Advanced Derivatization for Enhanced Bioactivity and Selectivity